4,4-Dimethyl-1-nitrocyclohex-1-ene
Description
The study of nitrocyclohexenes, a sub-class of cyclic nitroalkenes, is deeply rooted in the extensive field of nitro chemistry. These compounds are not merely synthetic curiosities but serve as versatile building blocks for constructing complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-1-nitrocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)5-3-7(4-6-8)9(10)11/h3H,4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZZKYSZUQWDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4,4 Dimethyl 1 Nitrocyclohex 1 Ene
Electron Transfer Processes in Nitrocyclohexene Chemistry
Electron transfer (ET) processes are fundamental to many reactions of nitro compounds. The electron-withdrawing nature of the nitro group makes nitroalkenes like 4,4-Dimethyl-1-nitrocyclohex-1-ene susceptible to accepting an electron, initiating a cascade of radical-based reactions.
Formation and Reactivity of Radical Anion Intermediates
The chemistry of this compound is significantly influenced by the formation of radical anion intermediates. These species are typically generated through a single electron transfer (SET) from a suitable donor, such as a metal or an anionic organic base, to the nitroalkene. nih.govchemrxiv.org The nitro group acts as a potent electron acceptor, stabilizing the resulting radical anion. nih.gov
Upon formation, the radical anion of this compound is a key transient species. nih.gov While nitro radical anions themselves are often unreactive except as simple reducing agents, they are obligate intermediates in the reductive metabolism of nitro compounds. nih.gov The unpaired electron is delocalized within the π-system of the nitro group and the adjacent double bond. The subsequent reactivity of this intermediate is diverse and depends on the reaction conditions and the presence of other reagents. It can undergo dimerization, protonation, or further reduction, leading to a variety of final products.
**3.1.2. Role of Reducing Agents in Mechanistic Pathways (e.g., Zinc, SmI₂) **
Single-electron reducing agents are instrumental in initiating the electron transfer cascade in nitrocyclohexene chemistry. Metals like zinc (Zn) and samarium(II) iodide (SmI₂) are commonly employed for this purpose. acsgcipr.orgresearchgate.net
Zinc (Zn): In the presence of a proton source like an acid (e.g., HCl, HOAc) or ammonium (B1175870) chloride (NH₄Cl), zinc metal acts as a reductant. acsgcipr.orgsciencemadness.org The mechanism proceeds via a single electron transfer from the zinc metal to the nitroalkene to form the radical anion. acsgcipr.orgresearchgate.net This is followed by a series of further electron transfers and protonations, ultimately leading to the reduction of the nitro group. For instance, the reduction of nitro compounds with zinc powder can proceed through intermediates like nitroso, azoxy, and azo compounds before yielding the final amine product. researchgate.net
Samarium(II) Iodide (SmI₂): Samarium(II) iodide is a powerful, yet mild, one-electron reducing agent that has gained prominence in organic synthesis. researchgate.netwikipedia.org Its reactivity is highly tunable through the choice of solvent and additives. wikipedia.org When SmI₂ reacts with a substrate like this compound, it donates an electron to form the corresponding radical anion. wikipedia.orggu.se The presence of a proton donor, such as water or an alcohol, is crucial. Pre-association of the proton donor with the SmI₂ can significantly enhance the rate of protonation of the radical anion, which occurs within a reaction cage. nih.gov This efficient protonation can outcompete other pathways like back electron transfer. nih.gov Depending on the reaction conditions, SmI₂ can mediate the formation of radical anions, radicals, or carbanions, each leading to different potential products. nih.gov For example, the SmI₂/H₂O/amine system has been shown to be effective for the reduction of aliphatic nitro compounds to the corresponding amines in high yields. gu.se
| Reducing Agent | General Mechanism | Key Intermediates | Typical Co-reagents/Solvents |
|---|---|---|---|
| Zinc (Zn) | Stepwise electron transfer and protonation. acsgcipr.orgresearchgate.net | Radical anion, nitroso, azoxy, azo compounds. researchgate.net | Acids (HCl, HOAc), NH₄Cl, Isopropanol. acsgcipr.orgsciencemadness.org |
| Samarium(II) Iodide (SmI₂) | Single electron transfer to form a radical anion, often followed by rapid protonation. wikipedia.orgnih.gov | Radical anion (ketyl), radical, organosamarium species. wikipedia.orgnih.gov | THF, HMPA, H₂O, Amines. wikipedia.orggu.se |
Acid-Base Catalyzed Mechanisms
Acid and base catalysis unlocks another major set of transformations for this compound and its derivatives, including eliminations, conjugate additions, and cyclizations.
Detailed Mechanism of Base-Promoted Eliminations (e.g., Nitrous Acid Elimination)
The nitro group in allylic nitro compounds, such as those derived from this compound, can function as a leaving group in elimination reactions. In the presence of a suitable base, nitrous acid (HNO₂) can be eliminated to generate a new double bond. This process is particularly relevant in multi-step sequences where the nitro group is used to control initial reactivity and is subsequently removed. researchgate.net
The mechanism involves the abstraction of a proton from the carbon adjacent to the nitro-bearing carbon. This generates a nitronate anion intermediate. The nitronate can then undergo elimination, where the C-N bond cleaves and the nitro group departs, often as a nitrite (B80452) anion (NO₂⁻), resulting in the formation of a conjugated diene system. This elimination is a key step in certain annulation reactions where the nitro group acts first as an activator and later as a leaving group. chim.it
Mechanistic Pathways of Michael Additions to Nitrocyclohexenes
Nitroalkenes are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com This makes the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors). wikipedia.org For this compound, the β-carbon is the C2 position.
The general mechanism for the Michael addition proceeds in three key steps: masterorganicchemistry.com
Formation of the Nucleophile: A base is often used to deprotonate a Michael donor (e.g., a 1,3-dicarbonyl compound, an enamine, or a thiol) to generate a potent nucleophile like an enolate. masterorganicchemistry.comwikipedia.org
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the nitroalkene. wikipedia.orgyoutube.com This C-C bond formation breaks the π-bond of the alkene, and the electrons are pushed onto the nitro group, forming a stabilized nitronate anion intermediate.
Protonation: The nitronate intermediate is then protonated by a proton source (often the conjugate acid of the base used in the first step or a solvent) to yield the final neutral 1,4-adduct. masterorganicchemistry.comwikipedia.org
This reaction is a powerful tool for carbon-carbon bond formation and is widely used in synthesis. wikipedia.org
Intramolecular Aldol (B89426) Condensations in Bicyclic Product Formation
The products resulting from Michael additions to this compound can be elaborate molecules containing multiple functional groups. If the Michael donor contains a carbonyl group, the resulting adduct is a dicarbonyl compound (or a related functionalized molecule), which sets the stage for a subsequent intramolecular aldol condensation. youtube.comyoutube.com
Intramolecular aldol reactions are particularly favorable when they lead to the formation of stable five- or six-membered rings. youtube.comyoutube.com The mechanism is analogous to the intermolecular version, involving the formation of an enolate which then attacks a carbonyl group within the same molecule. youtube.com
A plausible pathway to a bicyclic product is as follows:
Michael Addition: A ketone enolate adds to this compound to form a 1,5-dicarbonyl-type intermediate (specifically, a nitro-diketone).
Enolate Formation: A base removes an α-proton from one of the carbonyl groups to form an enolate.
Intramolecular Cyclization: The enolate attacks the other carbonyl carbon, forming a new carbon-carbon bond and creating a bicyclic alkoxide intermediate.
Protonation: The alkoxide is protonated to give a bicyclic β-hydroxy ketone (an aldol addition product).
Dehydration (Condensation): Under heating or acidic/basic conditions, the alcohol is eliminated as a water molecule to form a double bond, resulting in a stable, conjugated bicyclic enone.
Reaction Mechanisms of Cycloaddition Processes
Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. In the context of this compound, which acts as a dienophile due to the electron-withdrawing nitro group, Diels-Alder and 1,3-dipolar cycloadditions are particularly relevant for creating six- and five-membered ring systems, respectively.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgsigmaaldrich.combyjus.com The reaction proceeds through a single, cyclic transition state without the formation of intermediates. wikipedia.orgbyjus.com This powerful reaction forms two new carbon-carbon sigma bonds and a cyclohexene (B86901) ring. wikipedia.org The stereochemistry of the reactants is retained in the product. In a normal demand Diels-Alder reaction, the dienophile is substituted with an electron-withdrawing group, like the nitro group in this compound, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org
1,3-Dipolar cycloadditions involve a 1,3-dipole reacting with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. wikipedia.orgchesci.com This reaction is also a concerted pericyclic process, classified as a [4πs + 2πs] cycloaddition. chesci.com The 1,3-dipole is a molecule with four π-electrons delocalized over three atoms. chesci.comyoutube.com Common examples of 1,3-dipoles include nitrones, azides, and nitrile oxides. youtube.comnih.gov The regioselectivity of these cycloadditions can often be controlled by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. wikipedia.org
| Reaction Type | Reactant Partner | Electron System | Ring Size Formed | Key Mechanistic Feature |
|---|---|---|---|---|
| Diels-Alder | Conjugated Diene | [4+2] | 6-membered | Concerted, single transition state wikipedia.orgbyjus.com |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone) | [4+2] | 5-membered | Concerted, pericyclic chesci.com |
Role of Catalysts in Directing Reaction Pathways
Catalysts play a crucial role in enhancing reaction rates and controlling the selectivity of chemical transformations involving this compound. Both organocatalysts and metal-based catalysts have been employed to activate the substrate and guide the reaction towards desired products.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. A key strategy in organocatalysis is the formation of reactive intermediates. researchgate.net For reactions involving α,β-unsaturated compounds like this compound, iminium ion catalysis is a common activation mode. nih.gov Chiral secondary amines can react with the nitroalkene to form a transient, electron-deficient iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. The interception of these reactive intermediates can even lead to rerouting of the reaction pathway. chemrxiv.org
Transition metal catalysis offers a broad spectrum of reactivity for transformations of nitroalkenes. rsc.orgresearchgate.net Supported gold nanoparticles have demonstrated high efficiency as catalysts in the reduction of nitro compounds. nih.govrsc.orgnih.gov For instance, gold nanoparticles supported on materials like titanium dioxide (Au/TiO₂) or aluminum oxide (Au/Al₂O₃) can catalyze the selective reduction of a nitro group. nih.govrsc.org The mechanism often involves the adsorption of the nitro compound onto the gold nanoparticle surface, followed by reduction.
Zinc(II) salts can also function as Lewis acid catalysts. By coordinating to the oxygen atoms of the nitro group, the Zn(II) ion increases the electrophilicity of the double bond in this compound, thereby activating it towards nucleophilic attack.
| Catalyst Type | Example | Activation Mode | Typical Reaction |
|---|---|---|---|
| Organocatalyst | Chiral Secondary Amine | Iminium Ion Formation nih.gov | Conjugate Addition |
| Metal Catalyst | Supported Gold Nanoparticles (e.g., Au/TiO₂) | Surface Adsorption and Reduction nih.govrsc.org | Nitro Group Reduction |
| Metal Catalyst | Zn(II) Salts | Lewis Acid Activation | Nucleophilic Addition |
Characterization of Transient Intermediate Species
The elucidation of reaction mechanisms often relies on the detection and characterization of short-lived intermediates. In reactions of this compound, nitronate and alkyl radical intermediates are of significant interest.
The presence of the acidic α-proton in the nitroalkane product resulting from conjugate addition to this compound allows for the formation of a nitronate anion under basic conditions. nih.gov Nitronates are versatile intermediates that can act as nucleophiles. nih.gov The formation of nitronates is a key step in reactions like the Henry (nitro-aldol) reaction. acs.org The subsequent reaction of the nitronate can be influenced by steric factors, which can direct the approach of an electrophile to one face of the molecule. stackexchange.com In some cases, the nitronate can undergo further transformations, such as in the Nef reaction, where it is converted to a ketone or aldehyde. mdpi.com
Alkyl radical intermediates can be generated from nitro compounds through various methods, including photoredox catalysis. These highly reactive species can participate in a range of carbon-carbon bond-forming reactions. The trapping of these radical intermediates with suitable radical acceptors allows for the formation of new chemical bonds and the construction of complex molecular architectures.
Stereochemical Control in 4,4 Dimethyl 1 Nitrocyclohex 1 Ene Synthesis
Diastereoselective Approaches
Diastereoselective methods focus on controlling the formation of one diastereomer over another. For a molecule like 4,4-Dimethyl-1-nitrocyclohex-1-ene, this becomes crucial when introducing new stereocenters to the existing ring.
Diastereoselective Michael Additions
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl or nitro compound is a cornerstone of carbon-carbon bond formation. In the context of this compound, the electron-withdrawing nitro group activates the alkene for attack by a Michael donor. The stereochemical outcome of this addition can be controlled to favor a specific diastereomer.
Research into the Michael addition of donors to various nitroalkenes has shown that reaction conditions and the nature of the catalyst can profoundly influence diastereoselectivity. For instance, the addition of curcumins to arylidenemalonates can proceed via a cascade double Michael strategy, yielding highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov This type of cascade, initiated by a Michael addition, demonstrates how a sequence of reactions can build complex cyclic systems with defined stereochemistry. nih.gov Similarly, the DMAP-catalyzed Michael addition of furanone to nitroalkenes under mild aqueous conditions has been shown to produce anti-Michael adducts with high diastereomeric ratios (up to 87:13 dr). researchgate.net
These principles can be applied to the functionalization of the this compound core, where a nucleophile adds to the C-2 position, creating a new stereocenter. The existing gem-dimethyl group at the C-4 position can influence the facial selectivity of the incoming nucleophile, leading to a diastereomeric preference.
Table 1: Examples of Diastereoselective Michael Additions to Nitroalkenes
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|---|
| Furan-2(3H)-one | trans-β-Nitrostyrene | 5 mol% DMAP, EtOH:H₂O (3:1) | 87:13 (anti/syn) | 82% |
| Furan-2(3H)-one | (E)-2-Nitro-1-p-tolylprop-1-ene | 5 mol% DMAP, EtOH:H₂O (3:1) | 84:16 (anti/syn) | 75% |
| Furan-2(3H)-one | (E)-1-Nitro-2-phenylethene | 5 mol% DMAP, EtOH:H₂O (3:1) | 87:13 (anti/syn) | 82% |
Data sourced from studies on analogous nitroalkene systems. researchgate.net
Diastereoselective Cyclizations
Diastereoselective cyclizations are powerful reactions for constructing cyclic frameworks with controlled relative stereochemistry. A common strategy involves an intramolecular reaction where existing stereocenters on the acyclic precursor direct the formation of new stereocenters during ring closure.
A relevant and innovative approach is the sequential nitro-Michael addition followed by a reductive cyclization cascade. researchgate.netchemrxiv.org In this one-pot, two-stage process, an organocatalyzed nitro-Michael addition first creates an adduct, which is then subjected to a metal-catalyzed reductive cyclization. researchgate.netchemrxiv.org This methodology has been used to synthesize complex heterocyclic structures like 3,3'-pyrrolidinyl-spirooxindoles with high diastereoselectivity. researchgate.netchemrxiv.org The choice of solvent and catalyst is critical; for example, using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent in the cyclization step can significantly improve yields while maintaining high diastereoselectivity. researchgate.net Computational studies have elucidated the mechanism of such cyclizations, confirming the dual role of catalysts like DABCO in both proton abstraction and shuttling, which rationalizes the observed high diastereoselectivity. nih.gov
For the synthesis of a substituted 4,4-dimethylcyclohexane ring, a similar strategy could be envisioned where an acyclic precursor, formed via a Michael addition to a nitroalkene, undergoes a diastereoselective cyclization to form the six-membered ring with control over the newly formed stereocenters.
Control Through Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the reaction, the auxiliary is removed, having imparted its chirality to the product. This is a classic and reliable method for achieving stereocontrol.
Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric synthesis. york.ac.uk When attached to a molecule to form an N-acyloxazolidinone, the bulky substituent on the auxiliary effectively shields one face of the molecule, forcing a reagent or reactant to approach from the less sterically hindered face. This leads to high levels of diastereoselectivity in reactions like alkylations, aldol (B89426) reactions, and Diels-Alder reactions. york.ac.ukharvard.edu
In the synthesis of a chiral derivative of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, in a Diels-Alder approach to form the cyclohexene (B86901) ring, a dienophile bearing a chiral auxiliary can react with a suitable diene to produce the cyclic adduct with a high degree of diastereoselectivity. The auxiliary is then cleaved to reveal the enantiomerically enriched product.
Enantioselective Approaches
While diastereoselective methods control relative stereochemistry, enantioselective approaches are used to control the absolute stereochemistry, producing a preference for one enantiomer over the other.
Organocatalytic Enantioselective Michael Additions
Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. Chiral organocatalysts can activate substrates and create a chiral environment around the reaction center, leading to the formation of one enantiomer in excess.
The enantioselective Michael addition of nucleophiles to nitroalkenes is a well-developed area. Chiral squaramides and their derivatives are highly effective catalysts for the addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes, affording γ-nitro carbonyl products in high yields and excellent enantioselectivities (e.g., up to 97:3 er). rsc.org Similarly, chiral imidazolidinone catalysts, part of the broader field of iminium catalysis, have been successfully used for the enantioselective conjugate addition of various nucleophiles, including electron-rich benzenes, to α,β-unsaturated aldehydes. organic-chemistry.org These reactions often proceed with high efficiency and enantiocontrol even at low catalyst loadings. organic-chemistry.orgrsc.org
Applying this to this compound as the Michael acceptor, a chiral organocatalyst would interact with the nitroalkene, guiding the nucleophile to attack one of the two enantiotopic faces of the double bond, resulting in an enantiomerically enriched product.
Table 2: Examples of Organocatalytic Enantioselective Michael Additions
| Nucleophile | Acceptor | Catalyst | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Dimethyl malonate | trans-β-Nitrostyrene | Chiral Squaramide | 95% | 94% |
| Meldrum's acid | (E)-4-Methyl-1-nitropent-1-ene | Chiral Squaramide | 94% (97:3 er) | 95% |
| Nitromethane | Ethyl (E)-4-oxo-4-phenylbut-2-enoate | Chiral Bifunctional Amine-Thiourea | 98% | 95% |
Data sourced from studies on analogous nitroalkenes and enoates. rsc.orgrsc.org
Asymmetric Diels-Alder Reactions for Enantiopure Adducts
The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful methods for forming six-membered rings. When conducted in an asymmetric fashion, it can generate multiple stereocenters with high levels of enantioselectivity, providing enantiopure adducts.
One successful strategy involves the use of chiral Lewis acids or chiral auxiliaries attached to the dienophile. For example, N-acryloyloxazolidinones, derived from chiral amino alcohols, are highly effective dienophiles in Lewis acid-catalyzed Diels-Alder reactions. harvard.edu The coordination of the Lewis acid to the carbonyl groups of the dienophile fixes its conformation, and the chiral auxiliary blocks one face, leading to highly stereoselective cycloaddition. Diastereomeric ratios exceeding >100:1 are common, resulting in essentially enantiopure products after removal of the auxiliary. harvard.edu This approach is robust and has been applied to a wide range of dienes and dienophiles. harvard.edu
The synthesis of the this compound core could be achieved via an asymmetric Diels-Alder reaction between a 1-nitro-diene and an appropriate dienophile, or more commonly, between a diene and a nitroalkene as the dienophile, controlled by a chiral catalyst or auxiliary to yield an enantiopure cyclohexene adduct.
Table 3: Diastereoselectivity in Diels-Alder Reactions Using Chiral Auxiliaries
| Dienophile (N-Acyloxazolidinone) | Diene | Lewis Acid Catalyst | Endo:Exo Ratio | Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|---|---|
| (R)-N-Acryloyl-4-benzyl-oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1 | >100:1 | 81% |
| (R)-N-Crotonoyl-4-benzyl-oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1 | >100:1 | 78% |
| (R)-N-Acryloyl-4-isopropyl-oxazolidinone | Isoprene | Me₂AlCl | 48:1 | 82% | 82% |
Data adapted from Evans, D. A., et al. (1988). harvard.edu
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Advanced Synthetic Applications of 4,4 Dimethyl 1 Nitrocyclohex 1 Ene Derivatives
Building Blocks for Complex Carbocyclic and Heterocyclic Systems
The unique electronic and structural features of 4,4-dimethyl-1-nitrocyclohex-1-ene derivatives are leveraged by chemists to construct intricate ring systems. The nitroalkene moiety can participate in various cycloaddition and rearrangement reactions, while the nitro group itself can be transformed to unveil other functionalities that facilitate cyclization.
While direct aromatization of the this compound core is not a primary application, its structure is amenable to building substituted aromatic systems. The cyclohexene (B86901) ring serves as a pre-formed six-membered carbocycle. Through strategic functionalization, such as Diels-Alder reactions where the nitro-substituted ring acts as the dienophile, more complex dihydrobenzene intermediates can be formed. Subsequent elimination and oxidation steps can then lead to highly substituted benzene (B151609) derivatives. The gem-dimethyl group is retained in the final aromatic product, providing a specific substitution pattern that can be difficult to achieve through other methods.
The reactivity of nitro compounds can be harnessed to create strained and complex polycyclic frameworks. For instance, related nitro-substituted bicyclo[1.1.0]butane derivatives have been synthesized. researchgate.net A key strategy involves the treatment of a precursor like 1-phenylsulfonyltricyclo[4.1.0.02,7]heptane with butyllithium (B86547) and an electrophilic nitrating agent such as ethyl nitrate. This process can lead to the formation of complex structures like 7-nitro-7′-phenylsulfonyl-1,1′-bi(tricyclo[4.1.0.02,7]heptane). researchgate.net This transformation proceeds through an intermediate tricyclo[4.1.0.02,7]hept-1(7)-ene, demonstrating how a nitro group can be introduced into a highly strained polycyclic system. researchgate.net
| Precursor | Reagents | Key Intermediate | Final Product |
| 1-Phenylsulfonyltricyclo[4.1.0.02,7]heptane | 1. Butyllithium2. Ethyl Nitrate | Tricyclo[4.1.0.02,7]hept-1(7)-ene | 7-Nitro-7′-phenylsulfonyl-1,1′-bi(tricyclo[4.1.0.02,7]heptane) |
| 1-Phenyltricyclo[4.1.0.02,7]heptane | 1. Butyllithium2. Ethyl Nitrate | - | 1-Nitro-7-phenyltricyclo[4.1.0.02,7]heptane |
This table illustrates the synthesis of complex nitro-substituted polycyclic compounds as described in the literature. researchgate.net
Nitroalkanes derived from this compound are valuable precursors for synthesizing spiroketals, a structural motif present in many natural products. nih.govrsc.org The synthetic strategy relies on the nitro group's ability to act as a masked carbonyl. Carbon-carbon bonds are first formed using classic reactions like the nitroaldol (Henry) reaction or Michael additions, where the nitroalkane serves as a carbanionic precursor to assemble a dihydroxy ketone framework. nih.gov The crucial step is the subsequent conversion of the nitro group into a carbonyl group via the Nef reaction. nih.gov This unmasking of the ketone triggers a spontaneous acid-promoted intramolecular acetalization with the previously installed hydroxyl groups, forming the thermodynamically stable spiroketal ring system. nih.gov
The synthesis of other cyclic ethers, such as functionalized tetrahydrofurans, can also be achieved. organic-chemistry.orgorganic-chemistry.org This often involves the intramolecular hydroalkoxylation of a γ- or δ-hydroxy olefin. organic-chemistry.org Starting from a this compound derivative, the nitro group can be converted to a hydroxyl group or used to facilitate the introduction of a hydroxyl-bearing side chain. Subsequent manipulation of the cyclohexene double bond can set the stage for a platinum- or gold-catalyzed cyclization to furnish the desired cyclic ether. organic-chemistry.org
| Precursor Type | Key Transformations | Target Structure |
| Nitroalkane | 1. Nitroaldol / Michael Addition2. Nef Reaction3. Intramolecular Acetalization | Spiroketal nih.gov |
| γ-Hydroxy or δ-Hydroxy Olefin | Intramolecular Hydroalkoxylation (e.g., Pt-catalyzed) | Cyclic Ether (e.g., Tetrahydrofuran) organic-chemistry.org |
This table summarizes key synthetic pathways from nitro precursors to spiroketals and other cyclic ethers.
Precursors for Diverse Nitrogen-Containing Compounds
The nitro group is arguably one of the most versatile functional groups in organic synthesis, serving as a gateway to a multitude of other nitrogen-containing functionalities. Its reduction can be controlled to yield various oxidation states of nitrogen.
A primary application of nitro compounds is their reduction to primary amines. The conversion of aromatic nitro compounds to anilines is a fundamental transformation, and various methods have been developed for chemoselective hydrogenation. nih.govnih.gov These methods are highly efficient for reducing the nitro group while leaving other reducible functional groups, such as alkenes, esters, or amides, intact. nih.gov
Catalytic systems based on palladium, such as BINAP-PdCl₂, in the presence of a hydrogen source like sodium borohydride (B1222165) (NaBH₄), can achieve quantitative yields of aromatic primary amines in short reaction times. nih.gov Another innovative approach uses a heterogeneous biocatalyst, where a hydrogenase enzyme is immobilized on a carbon support, to facilitate nitro group reduction using H₂ gas under mild, aqueous conditions. nih.gov This method is highly selective and tolerant of a wide range of functional groups. nih.gov The reduction often proceeds through an N-phenylhydroxylamine intermediate, which is then further reduced to the corresponding aniline. nih.gov
| Catalyst System | Hydrogen Source | Conditions | Key Features |
| BINAP-PdCl₂ (Homogeneous) | NaBH₄ | H₂O/MeOH, Ultrasonic | Fast reaction times (e.g., 15 min), quantitative yields nih.gov |
| NiFe Hydrogenase/Carbon (Heterogeneous) | H₂ (1 atm) | Aqueous, Mild | High chemoselectivity, tolerance to various functional groups, recyclable catalyst nih.gov |
This table presents examples of catalyst systems used for the chemoselective hydrogenation of nitroarenes.
The nitro group serves as an entry point for the synthesis of nitrones and oximes, which are themselves valuable synthetic intermediates. researchgate.netnih.gov Nitrones are typically synthesized via the oxidation of N-substituted hydroxylamines. nih.gov Therefore, the partial reduction of a nitro compound to the hydroxylamine (B1172632) stage provides the direct precursor for nitrone formation.
Alternatively, the Nef reaction can convert a secondary nitroalkane into a ketone. This ketone can then undergo a condensation reaction with hydroxylamine to furnish the corresponding oxime. researchgate.net Oximes are versatile functional groups that can be transformed into a variety of other nitrogen-containing moieties, including nitrones. researchgate.net Various methods exist for the direct synthesis of nitrones, including the reaction of N-alkylhydroxylamines with allenes or the coupling of N-nosylhydrazones with nitrosoarenes. organic-chemistry.org These routes highlight the multiple pathways available to access nitrones and oximes starting from a nitro precursor.
Synthesis of Pyrroles and Other Nitrogen Heterocycles
Nitroalkenes, including derivatives of this compound, are powerful precursors for the synthesis of various nitrogen-containing heterocycles. The electron-withdrawing nature of the nitro group activates the double bond for a range of nucleophilic attacks and cycloaddition reactions, which are key steps in the formation of these ring systems.
One of the prominent methods for pyrrole (B145914) synthesis is the Barton-Zard synthesis, which involves the reaction of a nitroalkene with an isocyanoacetate. wikipedia.org This reaction proceeds via a 1,4-addition (Michael addition) of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to furnish the pyrrole ring. wikipedia.org This methodology offers a direct route to substituted pyrroles, which are core structures in many biologically active compounds. wikipedia.orgsemanticscholar.org
Furthermore, multicomponent reactions involving nitroalkenes provide an efficient pathway to highly substituted pyrroles and other nitrogen heterocycles like 3,4-dihydro-2H-pyrroles. nih.govresearchgate.net For instance, the reaction between a ketone, an aldehyde, and a nitroalkane can generate a nitro ketone intermediate, which upon hydrogenation and cyclization, yields 3,4-dihydro-2H-pyrroles. nih.gov The versatility of these reactions allows for the introduction of diverse substituents, making them highly valuable in combinatorial chemistry and drug discovery. The high reactivity of nitroalkenes also allows them to participate in cascade reactions, leading to complex heterocyclic systems in a single synthetic operation. researchgate.net
| Heterocycle | Synthetic Method | Key Features |
| Pyrroles | Barton-Zard Synthesis | Reaction of a nitroalkene with an isocyanoacetate. wikipedia.org |
| 3,4-Dihydro-2H-pyrroles | Multicomponent Reaction | Involves hydrogenation and cyclization of a nitro ketone intermediate. nih.gov |
| Fused Pyrrolidines | Domino Michael/Cyclization | Leads to the formation of complex fused heterocyclic systems. researchgate.net |
Role in Natural Product Synthesis and Analogues
The strategic use of this compound derivatives has proven instrumental in the total synthesis and formal synthesis of several natural products and their analogues. The inherent reactivity of the nitroalkene moiety allows for the stereocontrolled introduction of functionalities and the construction of complex polycyclic systems.
Derivatives of this compound serve as crucial intermediates in the synthesis of various classes of alkaloids.
Pyrrolizidine (B1209537) and Indolizidine Alkaloids: These alkaloids, known for their wide range of biological activities, can be synthesized using strategies that involve nitroalkene chemistry. nih.govnih.govresearchgate.netwikipedia.orgrsc.orgnih.govrsc.orgrsc.org For example, 1,3-dipolar cycloaddition reactions involving nitrones derived from nitroalkenes can lead to the formation of the core pyrrolizidine or indolizidine skeleton. nih.gov Furthermore, intramolecular cyclization strategies starting from functionalized nitroalkenes provide access to these bicyclic systems. researchgate.net
Lycorine Skeleton: The synthesis of lycorine-type alkaloids, which possess significant anticancer properties, can also be approached using methodologies that may involve nitroalkene precursors. rsc.orgnih.govunige.ch The construction of the characteristic fused ring system often relies on cyclization reactions where the nitro group can play a role in directing the stereochemical outcome or can be transformed into other key functional groups. rsc.org
The synthesis of nucleoside analogues with modified sugar moieties is a significant area of research in medicinal chemistry. Derivatives of this compound can be envisioned as precursors for cyclohexane-based nucleoside analogues. The cyclohexene ring can mimic the furanose or pyranose ring of natural nucleosides, and the nitro group can be strategically transformed into amino or hydroxyl groups, which are essential for mimicking the structure of natural nucleosides and for potential biological activity. These modifications can lead to compounds with improved pharmacological properties. nih.gov
The utility of this compound derivatives extends to the synthesis of key intermediates for pharmaceuticals. For instance, in the formal synthesis of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, a key step could involve the use of a nitroalkene for the stereoselective construction of a functionalized cyclohexane (B81311) ring system. The nitro group's ability to be converted into an amine is a critical transformation in the synthesis of the final drug molecule.
Facilitation of Diverse Organic Transformations by the Nitro Group
The nitro group in this compound and its derivatives is not merely a passive functionality but an active participant that facilitates a wide range of organic transformations. Its strong electron-withdrawing character and its ability to be converted into various other functional groups are key to its synthetic utility.
The activated double bond in nitroalkenes makes them excellent electrophiles in carbon-carbon bond-forming reactions. wikipedia.orgnih.govnih.govwikipedia.orgnih.govrsc.orgnih.govunige.chmakingmolecules.commasterorganicchemistry.com
Michael Addition: This is one of the most fundamental reactions of nitroalkenes. makingmolecules.commasterorganicchemistry.combuchler-gmbh.comyoutube.comrsc.org A wide variety of carbon nucleophiles, including enolates, organocuprates, and enamines, can add to the β-carbon of the nitroalkene in a conjugate fashion. makingmolecules.commasterorganicchemistry.com This reaction is highly efficient for creating new carbon-carbon single bonds and is a cornerstone in the construction of complex molecular frameworks. masterorganicchemistry.comyoutube.com
Diels-Alder Reaction: Nitroalkenes can also act as dienophiles in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. libretexts.orgmasterorganicchemistry.comlibretexts.orgnih.gov Their electron-deficient nature makes them reactive towards electron-rich dienes, leading to the formation of six-membered rings with good stereocontrol. libretexts.orgmasterorganicchemistry.com This reaction is a powerful tool for the synthesis of cyclic and polycyclic compounds. libretexts.org
| Reaction Type | Role of Nitroalkene | Key Features |
| Michael Addition | Electrophile (Michael Acceptor) | Forms C-C single bonds via conjugate addition of nucleophiles. makingmolecules.commasterorganicchemistry.com |
| Diels-Alder Reaction | Dienophile | Forms six-membered rings via [4+2] cycloaddition with dienes. libretexts.orglibretexts.org |
Functional Group Interconversions within Nitrocyclohexene Systems
The reactivity of the nitroalkene moiety in this compound derivatives allows for a wide array of functional group interconversions, providing access to a diverse range of substituted cyclohexanes. These transformations are pivotal for elaborating the core structure into more complex target molecules. Key interconversions include the reduction of the nitro group, modifications of the double bond, and reactions involving adjacent functional groups.
The reduction of the nitro group is a particularly valuable transformation, as it can lead to the corresponding amine or oxime, both of which are versatile functional handles for further elaboration. For instance, catalytic hydrogenation or reduction with metals such as zinc or iron can efficiently convert the nitro group to an amino group. This transformation is crucial for the synthesis of various biologically active compounds and ligands for catalysis.
Another important class of interconversions involves the manipulation of the carbon-carbon double bond. The electron-deficient nature of the double bond, a direct consequence of the adjacent nitro group, makes it an excellent Michael acceptor. This reactivity can be harnessed to introduce a wide variety of carbon and heteroatom nucleophiles at the 2-position of the cyclohexene ring.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Nitro Group Reduction | H₂, Pd/C or PtO₂ | Amine |
| Nitro Group Reduction | Zn, HCl or Fe, AcOH | Amine |
| Conjugate Addition | R₂CuLi (Gilman reagents) | Alkylated cyclohexane |
| Conjugate Addition | RSH, base | Thioether |
| Cyclopropanation | CH₂I₂, Zn-Cu | Cyclopropyl-nitrocyclohexane |
Table 1: Selected Functional Group Interconversions of this compound Derivatives
Integration into Cascade Reaction Sequences for Molecular Complexity
The true synthetic power of this compound derivatives is unleashed when they are employed in cascade reactions. These one-pot sequences, where multiple bond-forming events occur consecutively without the isolation of intermediates, offer a highly efficient and atom-economical approach to the rapid construction of molecular complexity. The strategic placement of the nitro group and the inherent reactivity of the cyclohexene ring make these compounds ideal substrates for initiating such cascades.
A prominent example involves an initial Michael addition to the nitroalkene, which generates a nucleophilic intermediate in situ. This intermediate can then participate in a subsequent intramolecular reaction, such as an aldol (B89426) condensation, a Michael addition, or a cyclization, to form polycyclic structures. The gem-dimethyl group often plays a crucial role in controlling the stereochemical outcome of these cascade processes.
For instance, the reaction of a this compound derivative with a suitable enolate can trigger a Michael-aldol cascade. The initial conjugate addition of the enolate to the nitroalkene is followed by an intramolecular aldol reaction between the newly formed enolate and a tethered carbonyl group, leading to the formation of a bicyclic system with high diastereoselectivity.
| Initiating Reaction | Subsequent Reaction(s) | Resulting Scaffold |
| Michael Addition | Intramolecular Aldol Reaction | Bicyclo[n.m.0]alkane |
| Michael Addition | Intramolecular Michael Addition | Fused or Bridged Polycycle |
| Diels-Alder Reaction | Intramolecular Ene Reaction | Complex Polycyclic System |
Table 2: Cascade Reactions Initiated by this compound Derivatives
The Diels-Alder reaction represents another powerful tool for integrating these nitrocyclohexene derivatives into cascade sequences. While the nitroalkene itself is generally a poor dienophile, its derivatives can be elaborated to incorporate diene or dienophile moieties, setting the stage for intramolecular [4+2] cycloadditions. These reactions can generate complex, three-dimensional architectures in a single step, highlighting the synthetic utility of this versatile scaffold.
Computational and Theoretical Studies of Nitrocyclohexene Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of nitrocyclohexene systems.
In the context of nitro-containing compounds, DFT studies have been used to investigate the stereoselectivity of reactions. For example, in the [3+2] cycloaddition reaction between a nitrone and an alkyne, DFT calculations (B3LYP/6–311++G(d,p)) were used to analyze the electronic structure of the reactants and predict the stereochemical outcome. These studies highlight how the electronic nature of the nitro group can influence the transition state energies and, consequently, the product distribution.
A hypothetical DFT study on 4,4-Dimethyl-1-nitrocyclohex-1-ene would likely focus on:
Conformational Analysis: Determining the most stable conformation of the cyclohexene (B86901) ring, considering the steric hindrance of the gem-dimethyl groups and the electronic effects of the nitro group.
Electronic Properties: Calculating properties such as molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Reaction Mechanisms: Modeling potential reactions, such as Michael additions to the nitroalkene moiety or Diels-Alder reactions, to identify the lowest energy pathways and predict the stereoselectivity of the products.
The conformational flexibility of the cyclohexene ring is a key factor in its reactivity. Computational methods can be used to explore the potential energy surface and determine the energy barriers between different conformations. While direct data for this compound is absent, studies on substituted cyclohexanes provide a framework for understanding these dynamics. For example, the energy barriers for ring inversion in cyclohexene derivatives can be calculated to understand the rate of interconversion between different chair and boat conformations.
The presence of the gem-dimethyl group at the C4 position would be expected to significantly influence the conformational landscape of the nitrocyclohexene ring. These bulky groups can introduce steric strain, which may favor certain conformations over others. For instance, in 4,4-disubstituted cyclobutenones, computational studies have shown that the exo pathway becomes more favorable in Diels-Alder reactions, a preference attributed to the steric influence of the substituents. researchgate.net A similar effect could be anticipated for this compound, where the dimethyl groups could direct the approach of a reactant.
A computational analysis of the energy barriers for this compound would likely reveal the energetic cost of conformational changes, which is critical for understanding its dynamic behavior and how it might interact with other molecules.
Theoretical methods can provide reliable estimates of thermochemical properties such as enthalpies of formation, which are crucial for understanding the stability of a compound and the energetics of its reactions. For alkyl-substituted cyclohexanes, a combination of empirical and quantum-chemical methods has been shown to provide accurate gas-phase enthalpies of formation. researchgate.net These methods can be validated against experimental data where available and then applied to systems where such data is lacking.
For this compound, the enthalpy of formation could be calculated using established computational protocols. This would involve optimizing the geometry of the molecule at a high level of theory and then performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections. The calculated enthalpy of formation would be a valuable parameter for assessing the compound's stability and for use in thermochemical calculations of its reactions.
Table 1: Hypothetical Thermochemical Data for this compound and Related Compounds
| Compound | Method | Calculated Enthalpy of Formation (gas, 298.15 K, kJ/mol) |
| Cyclohexene | G3/G4 | -5.3 |
| 1,1-Dimethylcyclohexane | QM-based | -189.5 |
| Nitrocyclohexane | QM-based | -135.2 |
| This compound | Hypothetical QM | -150 to -120 |
Note: The value for this compound is a hypothetical estimate based on related structures. Actual values would require specific calculations.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic view of molecular systems, allowing for the prediction of reaction pathways and stereoselectivity.
Computational tools can be used to map out the entire potential energy surface of a reaction, identifying all possible intermediates and transition states. This allows for the prediction of the most likely reaction pathway. For complex organic reactions, automated methods for exploring reaction pathways are becoming increasingly common. These methods can uncover unexpected reaction mechanisms and provide a comprehensive understanding of the reaction network.
For this compound, such methods could be used to predict the outcomes of various reactions. For example, in a Michael addition reaction, computational modeling could predict whether the nucleophile will add to the alpha or beta position of the nitroalkene and what the stereochemical outcome of the addition will be. These predictions are based on the calculated energies of the transition states leading to the different possible products.
Predicting the stereoselectivity of a reaction is a major challenge in organic synthesis. Computational chemistry has emerged as a powerful tool for this purpose. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. Machine learning models are also being developed to predict stereoselectivity based on the structures of the reactants and catalysts. nih.gov
In the case of this compound, the stereoselectivity of its reactions will be influenced by the chiral centers that are formed and the steric and electronic effects of the substituents. For instance, in a Diels-Alder reaction where this compound acts as the dienophile, the facial selectivity (endo vs. exo) would be a key question. Computational modeling of the transition states for both the endo and exo approaches would reveal the energetic preference and thus the predicted stereochemical outcome. Studies on related systems have shown that substituents on the diene can have a significant impact on stereoselectivity, and similar effects would be expected for substituents on the dienophile. researchgate.net
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity and stability. For this compound, computational and theoretical studies, primarily employing methods like Density Functional Theory (DFT), provide critical insights into its chemical behavior. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the electronic influence of the nitro group are central to this understanding.
HOMO-LUMO Interactions in Cycloaddition Processes
The reactivity of this compound in cycloaddition reactions is largely governed by the interactions between its frontier molecular orbitals and those of a reacting partner. The energies and symmetries of the HOMO and LUMO dictate the feasibility and rate of these reactions, a concept central to Frontier Molecular Orbital (FMO) theory.
The electronic character of this compound is defined by three key features: the alkene π-system, the electron-withdrawing nitro group (-NO₂), and the electron-donating methyl groups (-CH₃).
Alkene π-system: This constitutes the primary site for cycloaddition reactions, providing the π-electrons that will form new sigma bonds.
Nitro Group: As a potent electron-withdrawing group conjugated with the double bond, the -NO₂ group significantly lowers the energy of both the HOMO and, more dramatically, the LUMO. This makes the nitroalkene an electron-poor dienophile or dipolarophile, enhancing its reactivity toward electron-rich reaction partners.
Methyl Groups: The two methyl groups at the C4 position are weakly electron-donating through an inductive effect. However, their influence on the electronic properties of the π-system is less pronounced compared to the directly conjugated nitro group.
In a typical [4+2] Diels-Alder cycloaddition where the nitrocyclohexene acts as the dienophile, the reaction rate is inversely proportional to the energy gap between the HOMO of the diene and the LUMO of the dienophile (the nitrocyclohexene). Because the nitro group lowers the LUMO energy of this compound, the HOMO-LUMO energy gap with an electron-rich diene is reduced. This smaller energy gap leads to a stronger orbital interaction and a faster reaction rate.
Table 1: Illustrative Frontier Molecular Orbital Energies (HOMO/LUMO) and Energy Gaps for Cycloaddition Reactivity
This table presents hypothetical, yet representative, energy values to illustrate the electronic effects of substituents on the cyclohexene ring, based on established principles of computational chemistry.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Expected Reactivity in "Normal-Electron-Demand" Cycloaddition |
| Cyclohexene (Baseline) | -9.5 | +2.0 | 11.5 | Low |
| 1-Nitrocyclohexene (B1209902) | -10.2 | -0.5 | 9.7 | Moderate |
| This compound | -10.1 | -0.4 | 9.7 | Moderate to High |
Note: These values are illustrative and serve to demonstrate the relative trends in orbital energies as predicted by FMO theory. Actual values would require specific DFT calculations.
The data illustrates that the addition of a nitro group significantly lowers the HOMO-LUMO energy gap, thereby increasing its reactivity as an electrophile in cycloaddition reactions. The methyl groups have a minor counteracting effect, slightly raising the orbital energies.
Analysis of the Electronic Stability of the Nitro Functionality within the Cyclohexene Ring
The stability of the nitro group in this compound is a product of the electronic interactions within the molecule. The nitro group is inherently electron-deficient and its stability is influenced by the groups attached to it.
The key factors determining the stability of the nitro functionality are:
Inductive Effects: The nitro group exerts a strong electron-withdrawing inductive effect (-I), polarizing the C-N bond. This effect makes the carbon atom it is attached to (C1) electrophilic.
Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to study the delocalization of electrons and the charge distribution within the molecule. nih.gov Such analyses typically show a significant positive charge on the nitrogen atom and the C1 carbon, with negative charges on the oxygen atoms of the nitro group. The stability of the nitro group is also related to the strength of the C-N bond, which can be assessed computationally. In many nitroaromatic compounds, the C-NO₂ bond is often a point of initial cleavage in thermal decomposition. nih.gov Within the nitrocyclohexene ring, the vinylic nature of this bond, strengthened by conjugation, contributes to its relative stability under normal conditions.
Table 2: Summary of Electronic Contributions to the Stability of the Nitro Group
| Interacting Groups | Electronic Effect | Description | Impact on Stability |
| Nitro Group ↔ Alkene | π-Conjugation / Resonance (-R) | The π-system of the double bond delocalizes into the π-system of the nitro group. | Stabilizing |
| Nitro Group ← C1 Carbon | Inductive Effect (-I) | The highly electronegative nitro group withdraws electron density from the cyclohexene ring through the sigma bond framework. | Stabilizing (for the group itself, but activates the ring) |
| gem-Dimethyl Group → Ring | Inductive Effect (+I) | The methyl groups donate electron density to the ring system via sigma bonds. | Minor Stabilizing (by slightly offsetting the electron withdrawal) |
Future Research Directions in 4,4 Dimethyl 1 Nitrocyclohex 1 Ene Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis and functionalization of nitroalkenes, such as 4,4-dimethyl-1-nitrocyclohex-1-ene, heavily rely on catalytic methods. Future research will be directed towards creating more efficient and selective catalysts. A primary focus will be on asymmetric organocatalysis, which has proven to be a powerful tool for the stereoselective synthesis of complex molecules from nitroalkenes. mdpi.comnih.govresearchgate.net The development of novel chiral organocatalysts is expected to provide access to enantiomerically pure derivatives of this compound, which are crucial for applications in medicinal chemistry.
Another promising avenue is the use of transition metal catalysts. nih.gov While organocatalysis has gained significant traction, metal-based catalysts, including those based on iron, nickel, and rhodium, offer unique reactivity and selectivity profiles. nih.govorganic-chemistry.orgorganic-chemistry.org Research into ligated iron complexes, for instance, has shown potential for the mild reduction of nitro compounds. nih.govcardiff.ac.ukacs.org The development of well-defined, air-stable precatalysts will be a key objective to enhance the practicality and industrial applicability of these transformations.
The following table summarizes potential catalytic systems for transformations involving nitroalkenes, which could be adapted for this compound.
| Catalyst Type | Example Catalyst | Target Transformation | Potential Advantages |
| Organocatalyst | Proline-derived amides, Diarylprolinol silyl (B83357) ethers mdpi.com | Asymmetric conjugate addition | High enantioselectivity, metal-free, mild conditions |
| Transition Metal | Iron(salen) complexes nih.govcardiff.ac.uk | Reduction of nitro group | Use of earth-abundant metals, chemoselectivity |
| Bifunctional Catalyst | Thiourea-based catalysts organic-chemistry.org | Asymmetric Michael addition | High efficiency and stereoselectivity |
| Nanocatalyst | Iron oxide nanocrystals nih.gov | Reduction of nitro group | High surface area, potential for recyclability |
Exploration of New Reaction Pathways and Transformations
The rich reactivity of the nitroalkene functionality in this compound opens the door to a wide array of chemical transformations. Future research will likely move beyond established reactions like Michael additions and reductions to explore novel reaction pathways.
One area of interest is the use of this compound in cycloaddition reactions. pageplace.delibretexts.orgnih.gov While the Diels-Alder reaction is a classic example, other cycloadditions, such as [4+1] or [4+4] cycloadditions, could lead to the synthesis of unique polycyclic frameworks that are otherwise difficult to access. nih.govyoutube.comrsc.org The development of catalytic systems that can control the regio- and stereoselectivity of these reactions will be crucial.
Conjugate addition reactions will continue to be a major focus, with an emphasis on using a broader range of nucleophiles to introduce diverse functional groups. organic-chemistry.orgnih.govrsc.orgrsc.org This includes the 1,6-conjugate addition to related p-quinone methides, which could be a source of inspiration for new reactions. nih.govrsc.org Furthermore, cascade reactions initiated by a transformation of the nitroalkene moiety could provide rapid access to complex molecular architectures from simple starting materials. pageplace.deresearchgate.net
The table below outlines potential reaction pathways for the functionalization of this compound.
| Reaction Type | Reagents/Conditions | Potential Products |
| Asymmetric Conjugate Addition | Carbon and heteroatom nucleophiles with chiral organocatalysts mdpi.comnih.gov | Chiral γ-nitro compounds |
| [4+2] Cycloaddition (Diels-Alder) | Dienophiles libretexts.org | Fused bicyclic systems |
| Reduction of Nitro Group | Iron catalysts with silanes or boranes nih.govacs.org | 4,4-dimethylcyclohex-1-en-1-amine |
| Henry (Nitroaldol) Reaction | Aldehydes with a base or catalyst researchgate.netrsc.org | β-nitro alcohols |
| Cross-Metathesis | Alkenes with Grubbs' catalyst organic-chemistry.org | Functionalized nitroalkenes |
Application in the Synthesis of Advanced Materials and Bioactive Compounds
A significant driver for future research on this compound will be its potential as a building block for advanced materials and bioactive compounds. The nitro group is a versatile functional handle that can be transformed into a variety of other groups, making it a valuable synthon in organic synthesis.
In the realm of materials science, nitro compounds are precursors to energetic materials. nih.govdtic.milresearchgate.net The high nitrogen and oxygen content of nitro-containing molecules can lead to a high energy density. Research could explore the conversion of this compound and its derivatives into novel energetic materials with tailored properties such as thermal stability and sensitivity. nih.gov
In medicinal chemistry, the nitro group is present in a number of drugs and bioactive molecules. nih.gov The synthesis of analogues of these compounds often involves the use of nitro-containing intermediates. Future work could focus on using this compound as a scaffold to generate libraries of new compounds for biological screening. The ability to introduce chirality through asymmetric catalysis is particularly important in this context, as the biological activity of a molecule is often dependent on its stereochemistry.
Integration with Flow Chemistry and Sustainable Methodologies
The chemical industry is increasingly adopting continuous flow manufacturing to improve safety, efficiency, and scalability. nih.govrsc.org Future research on this compound will likely involve the development of continuous flow processes for its synthesis and subsequent transformations. Flow chemistry offers several advantages for handling potentially hazardous reagents and intermediates, which is relevant for reactions involving nitro compounds. nih.gov The use of immobilized catalysts and reagents in packed-bed reactors can simplify purification and enable catalyst recycling, contributing to more sustainable processes. researchgate.netrsc.org
Sustainable chemistry, or green chemistry, will be a guiding principle in the future development of the chemistry of this compound. researchgate.networldscientific.compurkh.com This includes the use of environmentally benign solvents, solvent-free reaction conditions, and catalysts based on abundant and non-toxic metals. researchgate.networldscientific.com The development of biocatalytic methods, for example using enzymes to perform stereoselective transformations, is another promising area of green chemistry that could be applied to this compound. rsc.org
Advanced Computational Chemistry for Predictive Synthesis and Mechanism Elucidation
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational methods will play a crucial role in several areas. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, understand the origins of selectivity, and predict the reactivity of the molecule. nih.govcardiff.ac.ukresearchgate.net
This predictive power can accelerate the discovery of new reactions and catalysts. For example, computational screening of potential catalysts can help identify promising candidates before they are synthesized and tested in the lab. nih.gov Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions. nih.gov By training models on existing reaction data, it may become possible to predict the major products of reactions involving this compound with a high degree of accuracy. This synergy between computational prediction and experimental validation will be key to unlocking the full potential of this versatile chemical compound.
Q & A
What are the optimal synthetic conditions for 4,4-Dimethyl-1-nitrocyclohex-1-ene to maximize yield and minimize byproducts?
Methodological Answer:
Synthesis of nitrocyclohexene derivatives often involves nitration of substituted cyclohexenes. Key factors include:
- Catalyst Selection : Use Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., HNO₃/H₂SO₄) to enhance electrophilic nitration.
- Temperature Control : Maintain temperatures between 0–5°C to suppress side reactions like ring oxidation or over-nitration .
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve nitro-group regioselectivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Validate purity via GC-MS (retention time comparison) or HPLC (peak integration) .
How can spectroscopic and crystallographic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Expect resonances for methyl groups (δ 1.0–1.2 ppm, singlet) and nitro-adjacent protons (δ 6.5–7.0 ppm, doublet due to coupling with the nitro group).
- ¹³C NMR : Nitro-substituted carbons appear at δ 140–150 ppm; quaternary carbons (C-4) show no splitting .
- X-ray Crystallography : Resolve stereoelectronic effects. For example, the nitro group’s orientation relative to the cyclohexene ring can be determined via bond angles and torsion angles .
What advanced analytical methods are recommended for assessing purity and detecting trace byproducts?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M−H]⁻) with <5 ppm mass error.
- Chiral HPLC : Use amylose-based columns to separate enantiomers if stereoisomers form during synthesis .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition onset >150°C indicates suitability for high-temperature reactions) .
How can computational modeling predict the regioselectivity of electrophilic additions to this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich regions. The nitro group directs electrophiles to the β-position of the cyclohexene ring.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., acetonitrile vs. toluene) on transition-state geometries.
- Validation : Compare predicted vs. experimental product ratios (e.g., via ¹H NMR integration of diastereomers) .
How should researchers resolve contradictions in reactivity data under varying catalytic conditions?
Methodological Answer:
- Systematic Replication : Repeat reactions with controlled variables (e.g., catalyst loading, moisture levels).
- Cross-Validation : Use multiple characterization techniques (e.g., IR to detect intermediate species, GC-MS for byproduct profiling).
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-Phenyl-1-cyclohexene) to identify trends in nitro-group behavior .
What strategies are effective for studying the stereochemical outcomes of [4+2] cycloadditions involving this compound?
Methodological Answer:
- Diastereomeric Ratio (DR) Analysis : Use NOESY NMR to detect spatial proximity between substituents in adducts.
- Circular Dichroism (CD) : Assign absolute configuration if chiral centers form.
- Crystallographic Databases : Cross-reference with entries in the Cambridge Structural Database (CSD) to identify common stereochemical motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
